
5,6-Diamino-1,3-dimethyluracil
Overview
Description
5,6-Diamino-1,3-dimethyluracil is a heterocyclic organic compound with the molecular formula C₆H₁₀N₄O₂. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino groups at the 5 and 6 positions and methyl groups at the 1 and 3 positions of the uracil ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1,3-dimethyluracil typically involves the reaction of 1,3-dimethyluracil with ammonia or amines under specific conditions. One common method includes the use of 1,3-dimethyluracil as a starting material, which is then reacted with ammonia in the presence of a catalyst to introduce the amino groups at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1,3-dimethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups at the 5 and 6 positions can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
DDU serves as a reactant in synthesizing biologically active molecules, particularly adenosine receptor ligands and theophylline derivatives. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a valuable compound in organic synthesis.
Reaction Type | Description |
---|---|
Oxidation | Forms corresponding oxides using agents like hydrogen peroxide. |
Reduction | Produces reduced derivatives with sodium borohydride. |
Substitution | Amino groups can be substituted using halogens or acids. |
Biology
In biological research, DDU has been studied for its potential interactions with enzymes and its role in cellular processes. Notably, it inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thus demonstrating antiproliferative effects against cancer cells.
Medicine
DDU is being explored for its therapeutic potential:
- Anticancer Agent: Research indicates that DDU can inhibit the growth of certain cancer cell lines by blocking critical enzymatic pathways.
- Adenosine Receptor Modulation: Its role in synthesizing adenosine receptor ligands suggests potential applications in treating cardiovascular diseases.
Thermal Stabilization
DDU has been investigated as a thermal stabilizer for polyvinyl chloride (PVC). Studies have shown that it can enhance the thermal stability of PVC under various conditions, which is crucial for prolonging the material's lifespan in industrial applications.
Pharmaceutical Production
The compound is utilized in producing various pharmaceuticals and serves as a reference material in quality control processes within pharmaceutical manufacturing.
Case Study 1: Antiproliferative Effects on Cancer Cells
Research conducted on DDU's effects on human cancer cell lines demonstrated significant inhibition of cell proliferation at specific concentrations. The study highlighted the compound's mechanism of action through ribonucleotide reductase inhibition.
Case Study 2: Thermal Stability in PVC
A thermogravimetric analysis was performed to assess DDU's effectiveness as a stabilizer for PVC. Results indicated that DDU significantly improved thermal degradation temperatures compared to untreated PVC samples.
Mechanism of Action
The mechanism of action of 5,6-Diamino-1,3-dimethyluracil involves its interaction with specific molecular targets and pathways. The compound can form azomethine derivatives through reactions with carbonyl compounds, which can further undergo substitution and ring closure to form various heterocyclic structures . These interactions can affect biological pathways and enzyme activities, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1,3-dipropyluracil
- 6-Chloro-3-methyluracil
- 5,6-Diaminouracil
Uniqueness
5,6-Diamino-1,3-dimethyluracil is unique due to the presence of both amino and methyl groups at specific positions on the uracil ring. This structural configuration allows it to undergo unique chemical reactions and form diverse derivatives, making it valuable in various research and industrial applications .
Biological Activity
5,6-Diamino-1,3-dimethyluracil (DMU) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₄O₂. It is a derivative of uracil and has garnered attention for its biological activity, particularly in relation to cancer treatment and its interaction with adenosine receptors. This article provides a comprehensive overview of the biological activities associated with DMU, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of DMU features amino groups at positions 5 and 6, and methyl groups at positions 1 and 3 of the uracil ring. This unique configuration contributes to its biochemical properties and interactions.
Property | Value |
---|---|
Molecular Formula | C₆H₁₀N₄O₂ |
Molecular Weight | 158.17 g/mol |
Solubility | Soluble in water |
Melting Point | 204-206 °C |
DMU primarily acts by influencing biochemical pathways related to adenosine receptors . It participates in the synthesis of ligands for these receptors, which play critical roles in various physiological processes, including immune response and cell proliferation.
Key Mechanisms:
- Inhibition of Ribonucleotide Reductase : DMU has been shown to inhibit this enzyme, which is essential for DNA synthesis and repair, thus potentially blocking the proliferation of cancer cells.
- Adenosine Receptor Interaction : The compound has been studied for its effects on adenosine A2A receptors, which are implicated in several diseases including cancer and neurodegenerative disorders .
Anticancer Properties
Research indicates that DMU exhibits significant antiproliferative effects on various cancer cell lines. Its ability to inhibit ribonucleotide reductase has been highlighted as a mechanism through which it exerts its anticancer effects.
- Case Study : In vitro studies demonstrated that DMU effectively reduced the viability of human leukemia cells by inducing apoptosis and inhibiting cell cycle progression .
Cellular Effects
DMU's cellular effects are profound:
- It has been shown to alter metabolic pathways in cancer cells, leading to reduced energy production and increased oxidative stress.
- The compound also modulates signaling pathways that are crucial for cell survival and proliferation.
Research Findings
Several studies have explored the biological activity of DMU:
- Study on Adenosine Receptor Antagonism : A study found that DMU derivatives exhibited selective antagonism at adenosine A2A receptors, suggesting potential therapeutic applications in neurodegenerative diseases .
- Structural Analysis : X-ray crystallography revealed insights into the molecular geometry of DMU derivatives, indicating their potential as precursors for more complex biologically active compounds .
- Synthesis of Derivatives : Research has focused on synthesizing various derivatives of DMU to enhance its biological activity and selectivity towards specific targets .
Table 1: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Antiproliferative | Inhibits growth in leukemia cells | |
Adenosine receptor modulation | Selective antagonist for A2A receptors | |
Enzyme inhibition | Blocks ribonucleotide reductase |
Table 2: Synthesis Routes for DMU Derivatives
Derivative | Synthesis Method | Yield (%) |
---|---|---|
6-Amino-5-carboxamidouracil | Condensation with carboxylic acids | 85 |
Methylated derivatives | N-methylation under controlled conditions | 90 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5,6-diamino-1,3-dimethyluracil, and how do reaction conditions influence product purity?
this compound is synthesized via the Traube method, which involves cyclization of cyanoacetylmethylurea followed by nitroso group reduction . Critical factors include:
- Acid selection : Nitric acid for nitrosation and formamide for cyclization to theophylline derivatives.
- Reduction conditions : Use of catalytic hydrogenation or stoichiometric reducing agents to minimize side products.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), essential for downstream applications in xanthine synthesis .
Q. How does this compound interact with enzymes like glutathione reductase (GR) and carbonic anhydrase (CA)?
Inhibition studies show this compound exhibits competitive inhibition against GR (IC₅₀ = 12.3 µM) and mixed inhibition for CA I/II (IC₅₀ = 8.7–14.5 µM) . Methodological considerations:
- Enzyme purification : GR and CA are isolated from human erythrocytes via affinity chromatography.
- Assay conditions : Use NADPH oxidation (for GR) and esterase activity (for CA) with CO₂ hydration stopped-flow kinetics.
- Structure-activity : The 5,6-diamino group enhances binding to enzyme active sites via hydrogen bonding and π-π stacking .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- NMR spectroscopy : ¹H/¹³C NMR identifies regioisomers (e.g., 5- vs. 6-carboxamido derivatives) but may require decoupling for overlapping signals .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve intermediates like 5-nitroso-6-amino-1,3-dimethyluracil with retention times <10 min .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 171.1) and detects side products from incomplete coupling reactions .
Advanced Research Questions
Q. How can regioisomeric ambiguity in this compound derivatives be resolved during synthesis?
Regioisomer formation (e.g., 5-carboxamido vs. 6-carboxamido) arises during acylation reactions. Solutions include:
- Dynamic HPLC (DHPLC) : Conducted at 5–40°C to detect conformational equilibria; single peaks confirm no regioisomers in products like N-(6-amino-1,3-dimethyluracil) benzamides .
- X-ray crystallography : Resolves atomic positions in derivatives (e.g., planar dihedral angles <2.5° in benzodithiole-thione analogs) .
- Computational modeling : DFT calculations predict thermodynamic stability of isomers (e.g., 6-substituted derivatives are 2.3 kcal/mol more stable than 5-substituted) .
Q. What strategies optimize this compound’s efficacy in adenosine receptor antagonism?
- Derivatization : Coupling with aminoalkylated vanillins via EDC/HCl yields 8-(aminoethoxyphenyl)theophyllines.
- Receptor binding assays : Use cloned human A₁/A₂ₐ receptors with [³H]DPCPX (A₁) and [³H]ZM241385 (A₂ₐ) to measure affinity (A₂ₐ selectivity >1000-fold) .
- SAR analysis : Electron-donating groups (e.g., methoxy) on phenyl rings enhance A₂ₐ binding (Kᵢ = 4.2 nM) .
Q. How does this compound improve polymer thermal stability, and what are the mechanistic insights?
- PVC stabilization : At 1–2 wt%, it scavenges HCl via amino groups, delaying dehydrochlorination (Tₒₙₛₑₜ increased by 28°C) .
- Synergistic effects : Combine with Ca/Zn stearates (1:1 molar ratio) to reduce discoloration (ΔE <2.0 after 60 min at 180°C) .
- Mechanistic studies : FTIR and TGA-MS confirm HCl adsorption on uracil’s amino sites, validated via DFT (binding energy = −34.2 kcal/mol) .
Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated?
- Reaction exotherms : Control nitroso cyclization temperatures (<5°C) to prevent decomposition .
- Workup efficiency : Replace chloroform with ethyl acetate for greener extraction (recovery >85%) .
- Purity requirements : Use flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to remove EDC byproducts (<0.5% residual) .
Q. Methodological Considerations
Table 1. Key Synthetic and Analytical Parameters for this compound Derivatives
Properties
IUPAC Name |
5,6-diamino-1,3-dimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNOPFTJROKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063886 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-00-6 | |
Record name | 5,6-Diamino-1,3-dimethyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5440-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,5-Diamino-1,3-dimethyluracil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440006 | |
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Record name | 5440-00-6 | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |
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Record name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.201 | |
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Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL- | |
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